molecular formula C12H12FIN2O2 B12966168 Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate

Cat. No.: B12966168
M. Wt: 362.14 g/mol
InChI Key: SBFXIQSGGWRHDZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate is a halogenated indazole derivative characterized by a tert-butyl carbamate group at the 1-position, a fluorine atom at the 5-position, and an iodine atom at the 3-position of the indazole ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules. The iodine substituent enhances its utility in cross-coupling reactions, while the fluorine atom improves metabolic stability, a common strategy in drug design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12FIN2O2

Molecular Weight

362.14 g/mol

IUPAC Name

tert-butyl 5-fluoro-3-iodoindazole-1-carboxylate

InChI

InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3

InChI Key

SBFXIQSGGWRHDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)I

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically follows a multi-step sequence:

  • Step 1: Synthesis of 3-iodo-1H-indazole core
    Starting from commercially available or synthesized indazole derivatives, selective iodination at the 3-position is achieved using iodine sources under controlled conditions.

  • Step 2: Introduction of the fluorine substituent at the 5-position
    Fluorination is generally performed either before or after iodination, depending on the reactivity and stability of intermediates, using electrophilic fluorinating agents or via nucleophilic aromatic substitution if applicable.

  • Step 3: Protection of the indazole nitrogen with tert-butyl carboxylate
    The N1 position is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the tert-butyl carbamate ester.

Detailed Experimental Procedure

A representative preparation method is as follows, adapted from experimental data:

Reagent/Condition Quantity/Details Purpose/Notes
3-Iodo-1H-indazole (starting material) 5.00 g (19.5 mmol) Core substrate
Tetrahydrofuran (THF) 100 mL Solvent
4-Dimethylaminopyridine (DMAP) 0.24 g (1.9 mmol, 0.1 equiv) Catalyst for carbamate formation
Di-tert-butyl dicarbonate (Boc2O) 5.4 mL (24 mmol, 1.2 equiv) Boc protecting agent
Triethylamine 5.4 mL (39 mmol, 2.0 equiv) Base to neutralize acid byproducts
Temperature Room temperature (~20 °C) Mild conditions to avoid side reactions
Reaction time Until completion (monitored by TLC) Typically several hours
Workup Dilution with water and ethyl acetate; extraction; washing with brine; drying over MgSO4; filtration; concentration Standard organic workup
Purification Silica gel column chromatography (hexanes/ethyl acetate gradient) To isolate pure product
Yield 6.20 g (93%) High yield indicating efficient reaction

This procedure yields tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate as an orange solid with high purity.

Reaction Mechanism Insights

  • The Boc protection step involves nucleophilic attack of the indazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, catalyzed by DMAP, which enhances the electrophilicity of Boc2O.
  • Triethylamine scavenges the acidic byproducts, driving the reaction forward.
  • The mild temperature prevents dehalogenation or unwanted side reactions, preserving the iodine and fluorine substituents.

Analytical Characterization Supporting Preparation

The successful preparation is confirmed by:

Technique Key Data/Findings Purpose
Nuclear Magnetic Resonance (NMR) ¹H NMR: tert-butyl singlet at δ ~1.4 ppm; aromatic protons between δ 7.2–8.5 ppm confirming substitution pattern Structural confirmation and purity check
Mass Spectrometry (MS) Molecular ion peak at m/z 362.14 (M+), consistent with C12H12FIN2O2 Molecular weight confirmation
Thin Layer Chromatography (TLC) Single spot with appropriate Rf value under UV light Reaction monitoring and purity assessment
Column Chromatography Effective separation using hexanes/ethyl acetate gradient Purification of product

Comparative Analysis of Preparation Methods

Aspect Method Using DMAP and Boc2O in THF at RT Alternative Methods (Literature)
Catalyst 4-Dimethylaminopyridine (DMAP) Other bases or catalysts (e.g., pyridine)
Base Triethylamine DIPEA or other tertiary amines
Solvent Tetrahydrofuran (THF) Dichloromethane, acetonitrile
Temperature Room temperature (~20 °C) Elevated temperatures (risk of side reactions)
Yield High (up to 93%) Variable, often lower without optimized conditions
Reaction Time Several hours, monitored by TLC Longer or shorter depending on conditions

The DMAP/triethylamine/THF system at room temperature is preferred for its high yield, mild conditions, and preservation of sensitive halogen substituents.

Research Findings and Optimization Notes

  • Reaction monitoring by TLC or HPLC is critical to avoid overreaction or decomposition.
  • Purification by silica gel chromatography with a non-polar to moderately polar solvent gradient ensures removal of unreacted starting materials and side products.
  • Storage of the final compound under inert atmosphere and low temperature is recommended to maintain stability.
  • Side reactions such as dehalogenation or Boc deprotection can be minimized by avoiding strong acids or high temperatures during workup.

Summary Table of Preparation Parameters

Parameter Details Impact on Synthesis
Starting Material 3-Iodo-1H-indazole Core scaffold with iodine substituent
Fluorination Position 5-Position on indazole ring Electron-withdrawing effect, regioselectivity
Protecting Group tert-Butyl carbamate (Boc) Protects N1 position, enhances stability
Catalyst 4-Dimethylaminopyridine (DMAP) Increases reaction rate and selectivity
Base Triethylamine Neutralizes acid, drives reaction forward
Solvent Tetrahydrofuran (THF) Good solubility, mild reaction medium
Temperature Room temperature (~20 °C) Prevents side reactions
Yield Up to 93% High efficiency
Purification Silica gel chromatography (hexanes/ethyl acetate) High purity product

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of more complex indazole derivatives. These derivatives are being explored for their potential as therapeutic agents against various diseases, including cancer and infectious diseases. Research indicates that indazole derivatives can inhibit specific kinases involved in cancer signaling pathways, making them promising candidates for anticancer drugs .

Biological Activities

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate has been studied for several biological activities:

  • Anticancer Properties : The compound exhibits significant anticancer activity, with an IC50 value indicating potent inhibition of cancer cell proliferation.
  • Antimicrobial Effects : It shows moderate antibacterial activity against pathogens such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anti-inflammatory Potential : Research suggests that it may modulate inflammatory responses, contributing to its therapeutic potential in treating inflammatory diseases.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of agrochemicals due to its stability and reactivity. Its chemical properties make it suitable for formulating pesticides and herbicides that require effective biological activity against pests while maintaining safety for crops .

Anticancer Activity Study

In a study examining the anticancer properties of various indazole derivatives, this compound was found to significantly inhibit the growth of several cancer cell lines. The mechanism of action was linked to the inhibition of key kinases involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate are compared below with analogous indazole derivatives, focusing on substitutions, physicochemical properties, reactivity, and applications.

Table 1: Structural Comparison of Indazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound 5-F, 3-I, 1-tert-butyl carbamate C₁₂H₁₂FINO₂ ~348.14 Iodo group for cross-coupling; fluorinated for stability
Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate 5-Br, 3-oxo, 1-tert-butyl carbamate C₁₂H₁₃BrN₂O₃ 313.15 Bromo substituent; ketone functionality
Tert-butyl 5-chloro-1H-indazole-1-carboxylate 5-Cl, 1-tert-butyl carbamate C₁₂H₁₃ClN₂O₂ 252.70 Chloro substituent; simpler halogenation
Tert-butyl 5-(trifluoroacetamido)indazole-1-carboxylate 5-CF₃CONH, 1-tert-butyl carbamate C₁₄H₁₄F₃N₃O₃ 353.28 Trifluoroacetamido group for enhanced polarity
Tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate 5-OH, 3-I, 1-tert-butyl carbamate C₁₂H₁₃INO₃ 346.15 Hydroxy group increases solubility

Key Comparative Insights:

Halogen Substituents: Iodine (Target Compound): The iodine atom at the 3-position facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) due to its role as a superior leaving group compared to bromine or chlorine . Fluorine (Target Compound): The 5-fluoro substituent enhances metabolic stability and electronegativity, reducing susceptibility to oxidative degradation—a critical feature in drug design . Chlorine/Bromine: Chloro and bromo analogs (e.g., ) are less reactive in coupling reactions but are cost-effective for early-stage synthetic exploration.

Physicochemical Properties :

  • Solubility : The tert-butyl group increases lipophilicity, reducing water solubility. However, the hydroxy analog (CAS 1426425-59-3) exhibits improved solubility due to its polar -OH group .
  • Molecular Weight : The iodine atom contributes significantly to the molecular weight (~348.14), making the target compound heavier than its chloro (252.70) or bromo (313.15) counterparts .

Reactivity and Stability :

  • The tert-butyl carbamate group is stable under basic conditions but cleavable via acid hydrolysis (e.g., trifluoroacetic acid).
  • Iodo-substituted indazoles may exhibit light sensitivity, necessitating storage in dark, inert environments, whereas fluoro and chloro analogs are more stable .

Applications :

  • Pharmaceutical Intermediates : The target compound is pivotal in synthesizing kinase inhibitors and anticancer agents due to its halogenated aromatic core .
  • Agrochemicals : Chloro and bromo derivatives are often used in herbicide development due to their lower cost and moderate reactivity .

Biological Activity

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both fluorine and iodine substituents on the indazole ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H12FINO2, with a molecular weight of approximately 293.12 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

PropertyValue
Molecular FormulaC11H12FINO2
Molecular Weight293.12 g/mol
IUPAC NameThis compound
SMILESCC(C)(C)C(=O)N1=C(C=C(C=N1)I)C=C(F)C

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. Indazole derivatives are known to exhibit a range of biological effects including:

  • Inhibition of Kinases : Some indazole derivatives have been shown to inhibit specific kinases involved in cancer pathways, potentially leading to reduced tumor growth.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties, suggesting that this compound may also exhibit such effects.

Biological Activity Studies

Research has explored the biological activity of indazole derivatives, including those structurally related to this compound. Notable findings include:

Anticancer Activity

A study evaluated various indazole derivatives for their anticancer properties against different cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity (IC50 values in the nanomolar range) against cancer cell lines such as HCT116 and HL60 .

Antimicrobial Properties

Another investigation into the antimicrobial activity of indazole derivatives revealed that certain compounds displayed effective inhibition against bacterial strains, which could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Studies

Several case studies highlight the potential therapeutic applications of indazole derivatives:

  • Case Study on Antitumor Activity :
    • A derivative similar to tert-butyl 5-fluoro-3-iodo-1H-indazole was tested in vivo using xenograft models. The results showed a significant reduction in tumor growth (up to 96% tumor growth inhibition) when administered at specific dosages .
  • Case Study on Kinase Inhibition :
    • Indazoles have been identified as potent inhibitors of various kinases involved in cancer signaling pathways. For example, compounds demonstrated IC50 values as low as 14 nM against specific protein kinases, indicating strong selectivity and potential for oral bioavailability .

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